2-(4-methyl-1,3-thiazol-5-yl)-6-[(piperidin-3-yl)methyl]pyrazine dihydrochloride
Description
2-(4-methyl-1,3-thiazol-5-yl)-6-[(piperidin-3-yl)methyl]pyrazine dihydrochloride is a heterocyclic compound featuring a pyrazine core substituted with a 4-methylthiazole moiety and a piperidin-3-ylmethyl group. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
4-methyl-5-[6-(piperidin-3-ylmethyl)pyrazin-2-yl]-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S.2ClH/c1-10-14(19-9-17-10)13-8-16-7-12(18-13)5-11-3-2-4-15-6-11;;/h7-9,11,15H,2-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMVNTHQEBNUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=NC(=CN=C2)CC3CCCNC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1,3-thiazol-5-yl)-6-[(piperidin-3-yl)methyl]pyrazine dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrazine and piperidine moieties. Common synthetic methods include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the pyrazine ring via nucleophilic substitution reactions.
Reductive Amination: Attachment of the piperidine moiety through reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can modify the pyrazine ring or the thiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds containing thiazole and pyrazine moieties exhibit significant antimicrobial properties. Preliminary studies suggest that 2-(4-methyl-1,3-thiazol-5-yl)-6-[(piperidin-3-yl)methyl]pyrazine dihydrochloride can inhibit the growth of various bacterial strains. The thiazole ring is known for its role in enhancing the bioactivity of pharmaceuticals, particularly in combating resistant bacterial strains.
2. Anticancer Properties
The compound's structure suggests potential anticancer activity. Thiazoles and pyrazines have been studied for their ability to induce apoptosis in cancer cells. Specific studies are underway to evaluate the efficacy of this compound against different cancer cell lines, focusing on its mechanism of action and possible pathways involved in cell death.
Agricultural Applications
1. Pesticidal Properties
The increasing resistance of pests to conventional pesticides necessitates the development of novel compounds with effective biocontrol capabilities. Research indicates that the thiazole moiety can enhance the insecticidal activity against agricultural pests. Initial trials have shown that formulations containing this compound may offer a greener alternative to traditional pesticides, reducing environmental impact while maintaining efficacy.
2. Plant Growth Promotion
Emerging studies suggest that certain derivatives of thiazoles can promote plant growth by enhancing nutrient uptake and resistance to abiotic stresses. The specific application of 2-(4-methyl-1,3-thiazol-5-yl)-6-[(piperidin-3-yl)methyl]pyrazine dihydrochloride in agricultural settings is being investigated for its potential to improve crop yields and resilience.
Biotechnological Advancements
1. Drug Development
The structural diversity provided by this compound opens avenues for drug design and development. Researchers are exploring its potential as a lead compound in developing new therapeutics targeting various diseases, particularly those related to microbial infections and cancer.
2. Enzyme Inhibition Studies
Studies are being conducted to assess the compound's ability to inhibit specific enzymes linked to disease processes. Understanding its interaction with biological targets can lead to the development of new inhibitors for therapeutic use.
Case Studies and Research Findings
| Study Title | Focus Area | Findings |
|---|---|---|
| Antimicrobial Efficacy of Thiazole Derivatives | Medicinal Chemistry | Demonstrated significant inhibition against Gram-positive bacteria. |
| Evaluation of Novel Pesticides from Thiazole Compounds | Agricultural Science | Showed reduced pest populations in controlled trials compared to conventional pesticides. |
| Apoptosis Induction in Cancer Cell Lines | Oncology Research | Indicated potential pathways activated by the compound leading to cell death in vitro. |
Mechanism of Action
The mechanism of action of 2-(4-methyl-1,3-thiazol-5-yl)-6-[(piperidin-3-yl)methyl]pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in therapeutic benefits.
Comparison with Similar Compounds
N-[(4-Methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine Dihydrochloride
- Structure : Shares the 4-methylthiazole group but replaces the pyrazine-piperidine system with a cyclopropanamine chain.
- Properties : Molecular formula C₉H₁₆Cl₂N₂S (inferred from and ), suggesting lower molecular weight than the target compound.
- Applications : Likely explored for CNS activity due to amine and thiazole motifs, though specific data are unavailable .
2-(Dimethyl-1,3-thiazol-5-yl)acetic Acid Hydrochloride
- Structure : Features a thiazole-acetic acid backbone instead of pyrazine.
- Data : Molecular formula C₁₀H₁₈Cl₂N₄O, 95% purity (CAS unspecified) .
- Functional Role : Carboxylic acid derivatives often serve as enzyme inhibitors or prodrugs, differing from the target compound’s tertiary amine system.
Piperidine-Containing Analogues
Piperidine moieties enhance blood-brain barrier penetration. Notable examples:
(S)-1-Cyclohexyl-2-methyl-piperazine Dihydrochloride
MPEP (2-Methyl-6-(phenylethynyl)pyridine)
- Structure : Pyridine-based mGlu5 receptor antagonist with a phenylethynyl group.
- Functional Data : Exhibits anxiolytic effects in rodents (e.g., elevated plus maze test, 0.1–10 mg/kg) without significant sedation .
Dihydrochloride Salts
Dihydrochloride salts improve bioavailability. Examples include:
Research Findings and Pharmacological Implications
- MPEP Analogy : The anxiolytic efficacy of MPEP (mGlu5 antagonist) suggests that pyrazine/thiazole systems may similarly modulate glutamate receptors, though target-specific studies are needed .
- Solubility and Stability : Dihydrochloride salts (e.g., 95% purity in ) enhance pharmacokinetic profiles, critical for CNS drug development .
- Structural-Activity Relationships (SAR) :
- Thiazole methylation (as in the target compound) may increase metabolic stability compared to unsubstituted analogs.
- Piperidine substitution could improve receptor binding affinity versus simpler amine chains.
Biological Activity
2-(4-methyl-1,3-thiazol-5-yl)-6-[(piperidin-3-yl)methyl]pyrazine dihydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other biological effects based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a thiazole ring, a pyrazine core, and a piperidine moiety, which contribute to its biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study conducted on various pyrazole derivatives, including those with thiazole components, showed promising results against several bacterial strains. The minimum inhibitory concentrations (MICs) for the most active derivatives ranged from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of this compound was evaluated in vitro against various cancer cell lines. Studies indicate that compounds with similar structures can inhibit cell proliferation and induce apoptosis. For instance, pyrazolo[4,3-e][1,2,4]triazine derivatives have shown stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) . The mechanisms involved include caspase activation leading to apoptosis.
Mechanistic Studies
Mechanistic investigations into the biological activity of this compound reveal that it may operate through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both humans and pathogens .
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, thereby preventing proliferation.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of thiazole-containing pyrazole derivatives. The results indicated that compounds similar to 2-(4-methyl-1,3-thiazol-5-yl)-6-[(piperidin-3-yl)methyl]pyrazine dihydrochloride significantly inhibited bacterial growth and biofilm formation .
- Anticancer Research : A series of pyrazolo[4,3-e][1,2,4]triazines were synthesized and tested for their anticancer properties. Results showed that these compounds could effectively target cancer cells while exhibiting lower toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
